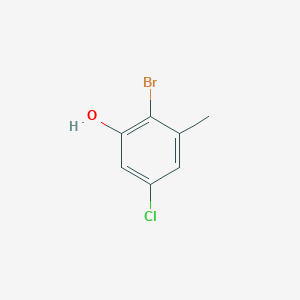

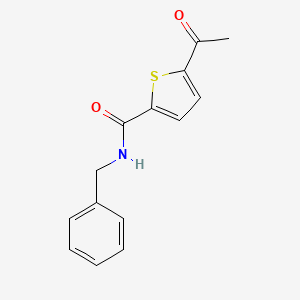

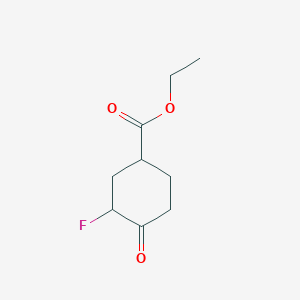

![molecular formula C20H26ClN5O7S2 B13901647 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)

2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefetamet pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active agent, cefetamet. This compound exhibits excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It is particularly effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cefetamet pivoxil hydrochloride involves several steps. Initially, the crude product of cefetamet pivoxil hydrochloride is dissolved in methanol or alcohol. Sodium hydroxide or potassium hydroxide solution is then added to the mixture, which is stirred and hydrolyzed to obtain cefetamet pivoxil sodium salt or cefetamet pivoxil sylvite. This intermediate is then treated with iodo-ester in the presence of an organic solvent to yield cefetamet pivoxil. Finally, cefetamet pivoxil is dissolved in isopropyl alcohol, and hydrochloric acid is added dropwise, followed by cyclohexane to precipitate the cefetamet pivoxil hydrochloride crystals .

Industrial Production Methods: Industrial production of cefetamet pivoxil hydrochloride typically involves the use of fluidized bed spray methods to create fine granules. These granules are then coated with a film-forming material, a plasticizer, and an antiblocking agent to enhance the palatability and ease of administration, especially for children and elderly patients .

化学反応の分析

Types of Reactions: Cefetamet pivoxil hydrochloride undergoes various chemical reactions, including hydrolysis, which converts the prodrug into its active form, cefetamet. This hydrolysis is facilitated by enzymes in the gastrointestinal tract.

Common Reagents and Conditions: The hydrolysis reaction typically involves the use of water and gastrointestinal enzymes. In synthetic processes, reagents such as sodium hydroxide, potassium hydroxide, and iodo-ester are commonly used .

Major Products: The primary product of the hydrolysis of cefetamet pivoxil hydrochloride is cefetamet, the active antibiotic agent. This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

科学的研究の応用

Cefetamet pivoxil hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of cephalosporin antibiotics and their stability against beta-lactamases.

Biology: Research on its interaction with penicillin-binding proteins and its effects on bacterial cell wall synthesis.

Medicine: Clinical trials and studies on its efficacy in treating respiratory tract infections, urinary tract infections, and gonorrhea

作用機序

Cefetamet pivoxil hydrochloride exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death .

類似化合物との比較

- Cefixime

- Cefaclor

- Cefuroxime axetil

- Ceftizoxime

- Ceftazidime

Cefetamet pivoxil hydrochloride stands out due to its improved activity against beta-lactamase-producing strains and its efficacy in treating a wide range of infections.

特性

分子式 |

C20H26ClN5O7S2 |

|---|---|

分子量 |

548.0 g/mol |

IUPAC名 |

2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydron;chloride |

InChI |

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H |

InChIキー |

XAAOHMIKXULDKJ-UHFFFAOYSA-N |

正規SMILES |

[H+].CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.[Cl-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

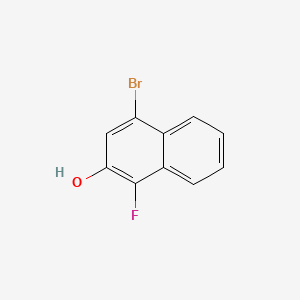

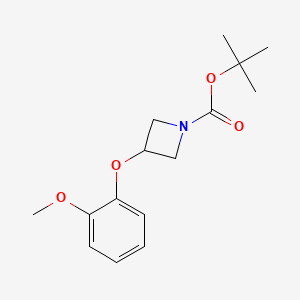

![6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B13901597.png)

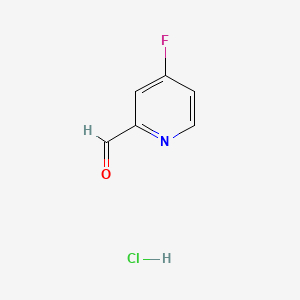

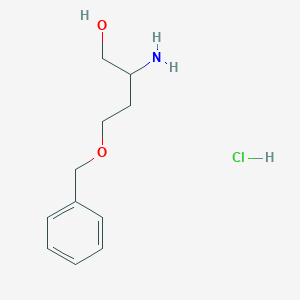

![5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13901608.png)

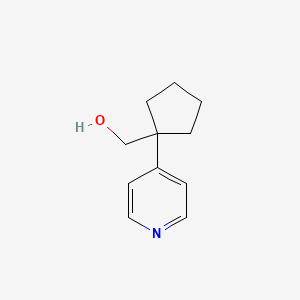

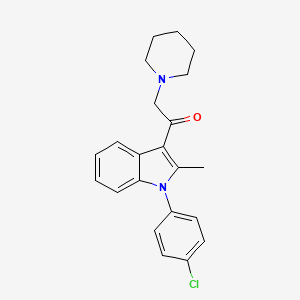

![[(3S)-1-phenylpyrrolidin-3-yl]methanol](/img/structure/B13901620.png)